

An In-depth Technical Guide to (9R)-RO7185876: A Novel y-Secretase Modulator

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R)-RO7185876, also identified in scientific literature as the (S)-enantiomer (S)-3, is a potent and selective γ-secretase modulator (GSM) that has emerged as a promising therapeutic candidate for Alzheimer's disease.[1][2] Developed by Hoffmann-La Roche, this small molecule belongs to a novel chemical class of triazolo-azepines.[3] Unlike traditional γ-secretase inhibitors (GSIs) that broadly suppress enzyme activity and can lead to mechanism-based toxicities due to inhibition of Notch signaling, **(9R)-RO7185876** allosterically modulates the enzyme to selectively reduce the production of the pathogenic amyloid-beta 42 (Aβ42) and Aβ40 peptides.[3][4] This modulation shifts the cleavage of the amyloid precursor protein (APP) towards the production of shorter, less amyloidogenic Aβ peptides, such as Aβ38 and Aβ37, without affecting the total amount of Aβ produced.[3]

Chemical Structure and Properties

The chemical identity of **(9R)-RO7185876** has been unequivocally established through various analytical techniques, including X-ray crystallography, which confirmed the absolute stereochemistry as **(S)** for the active enantiomer.[3]

Table 1: Chemical and Physical Properties of (9R)-RO7185876



Property	Value	Reference(s)
IUPAC Name	2-((1R,5S,8S)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-ylamino)-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[5][6] [7]triazolo[1,5-a]azepine	[3]
Synonyms	(S)-3, RO7185876	[1][3]
CAS Number	2226038-71-5	[7]
Molecular Formula	C25H28F3N7	[7]
Molecular Weight	483.53 g/mol	[7]
Appearance	White to off-white solid	[7]
Melting Point	Not publicly available.	
рКа	Not publicly available; prediction may be required.	
LogD	3.8	[3]

Table 2: Solubility of (9R)-RO7185876



Solvent/System	Solubility	Notes	Reference(s)
DMSO	100 mg/mL (206.81 mM)	Requires sonication; hygroscopic.	[7]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL (5.17 mM)	Clear solution.	[7]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (5.17 mM)	Clear solution.	[7]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL (5.17 mM)	Clear solution.	[7]

Mechanism of Action and Signaling Pathway

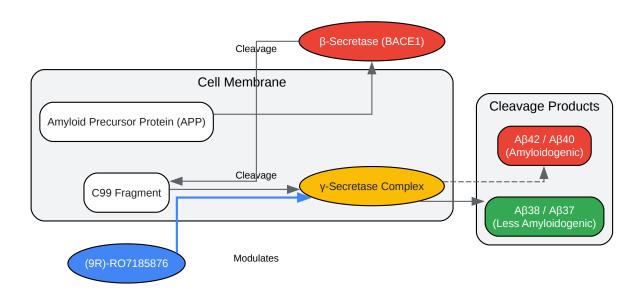
(9R)-RO7185876 functions as a γ -secretase modulator, specifically targeting the amyloidogenic pathway of APP processing. The amyloid cascade hypothesis posits that the accumulation of A β peptides, particularly the aggregation-prone A β 42, is a central event in the pathogenesis of Alzheimer's disease.

The processing of APP can occur via two main pathways:

- Non-amyloidogenic Pathway: APP is first cleaved by α -secretase within the A β domain, precluding the formation of intact A β .
- Amyloidogenic Pathway: APP is sequentially cleaved by β-secretase (BACE1) and then by the γ-secretase complex. This latter cleavage is imprecise and results in Aβ peptides of varying lengths.

(9R)-RO7185876 modulates the activity of γ-secretase to favor the production of shorter $A\beta$ peptides ($A\beta38$, $A\beta37$) over the more neurotoxic $A\beta42$ and $A\beta40$ species.[3] Crucially, this modulation does not impact the processing of Notch, a critical transmembrane receptor involved in cell-fate decisions. Inhibition of Notch signaling is a major safety concern with non-selective γ-secretase inhibitors.[4]





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Figure 1. Amyloidogenic Processing of APP and the Modulatory Effect of (9R)-RO7185876.

Biological Activity and Pharmacokinetics

The biological activity of **(9R)-RO7185876** has been characterized in various in vitro and in vivo models.

Table 3: In Vitro Biological Activity of (9R)-RO7185876

Assay	Cell Line	Endpoint	IC50 (nM)	Reference(s)
Aβ42 Secretion	H4 (human neuroglioma)	Inhibition of Aβ42	4 (total), 2 (free)	[3]
Aβ42 Secretion	HEK293	Inhibition of Aβ42	4 (total), 2 (free)	[3]
Aβ42 Secretion	N2A (mouse neuroblastoma)	Inhibition of Aβ42	4 (total), 2 (free)	[3]
Notch Signaling	HEK293	Inhibition of Notch1	>10,000	[3]



Table 4: In Vitro Pharmacokinetic Properties of (9R)-RO7185876

Parameter	Species	Value	Reference(s)
Hepatocyte Clearance (µL/min/Mcells)	Human	4.5	[3]
Mouse	6.7	[3]	
Rat	43	[3]	
P-glycoprotein Efflux Ratio	Human	2.4	[3]
Mouse	3.3	[3]	
Fraction Unbound (%)	Human	5.4	[3]
Mouse	1.4	[3]	
Rat	1.4	[3]	

Synthesis

The synthesis of **(9R)-RO7185876** involves a multi-step process that begins with the formation of a racemic triazolo-azepine core, followed by chiral separation to isolate the desired (S)-enantiomer. The detailed, step-by-step laboratory protocol is not publicly available; however, the key synthetic transformations have been published.[3]



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Figure 2. Synthetic Workflow for (9R)-RO7185876.

Note: For a detailed experimental procedure, including reaction conditions and purification methods, it is recommended to consult the supporting information of the primary publication by Ratni et al. (2020).[3]



Experimental Protocols

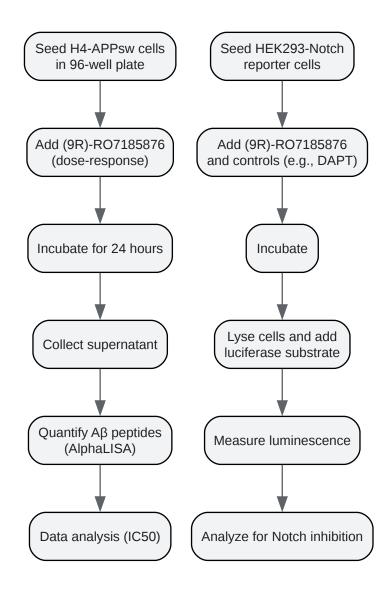
The following sections provide an overview of the key assays used to characterize the biological activity of **(9R)-RO7185876**. These are not exhaustive step-by-step protocols but are intended to provide the fundamental methodology.

In Vitro Cellular Aβ Secretion Assay

This assay is designed to quantify the effect of **(9R)-RO7185876** on the secretion of $A\beta$ peptides from cultured cells.

- Cell Line: Human neuroglioma H4 cells stably overexpressing the Swedish mutant form of human APP695 are commonly used.[8]
- Methodology Overview:
 - Cells are seeded in 96-well plates.
 - After cell attachment, various concentrations of (9R)-RO7185876 are added.
 - \circ The cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and A β secretion into the culture medium.
 - The supernatant is collected, and the concentrations of different Aβ species (Aβ38, Aβ40, Aβ42) are quantified using a sensitive immunoassay, such as an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay).[8]
 - IC50 values are calculated from the dose-response curves.





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